3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

Physicochemical profiling ADME Lead optimization

3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 852143-31-8) is a synthetic heterocyclic small molecule (C₁₈H₁₅FN₄S, MW 338.4 g/mol) that links an indole core to a 4-methyl-1,2,4-triazole via a thioether bridge bearing a 2-fluorobenzyl substituent. Its calculated physicochemical parameters—LogP 1.78, aqueous solubility 8.70 mg/L, melting point 154 °C, boiling point 566 °C, zero hydrogen bond donors, and seven hydrogen bond acceptors —define a favorable drug-like profile that distinguishes it from other positional fluoro-isomers and non-fluorinated congeners within the indole–triazole hybrid chemical space.

Molecular Formula C18H15FN4S
Molecular Weight 338.4
CAS No. 852143-31-8
Cat. No. B2616458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
CAS852143-31-8
Molecular FormulaC18H15FN4S
Molecular Weight338.4
Structural Identifiers
SMILESCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CNC4=CC=CC=C43
InChIInChI=1S/C18H15FN4S/c1-23-17(14-10-20-16-9-5-3-7-13(14)16)21-22-18(23)24-11-12-6-2-4-8-15(12)19/h2-10,20H,11H2,1H3
InChIKeyMKECDNNCRQTUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 852143-31-8): Core Structural Identity and Physicochemical Baseline for Procurement Decisions


3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 852143-31-8) is a synthetic heterocyclic small molecule (C₁₈H₁₅FN₄S, MW 338.4 g/mol) that links an indole core to a 4-methyl-1,2,4-triazole via a thioether bridge bearing a 2-fluorobenzyl substituent [1]. Its calculated physicochemical parameters—LogP 1.78, aqueous solubility 8.70 mg/L, melting point 154 °C, boiling point 566 °C, zero hydrogen bond donors, and seven hydrogen bond acceptors [1]—define a favorable drug-like profile that distinguishes it from other positional fluoro-isomers and non-fluorinated congeners within the indole–triazole hybrid chemical space. This compound serves as a versatile scaffold for antimicrobial, antidiabetic, and cytoprotective discovery programs [2][3].

Regioisomer Identity

2-Fluorobenzylthio scaffold enables precise SAR mapping vs. other fluoro-regioisomers

Permeability Research

HBD = 0 profile supports intracellular and CNS target screening assays

Screening Context

Reported class-level antifungal and α-glucosidase inhibition activity provides screening entry point

Why Indole–Triazole Hybrids Cannot Be Interchanged: The Case for 852143-31-8 in Structure-Driven Procurement


Within the indole–1,2,4-triazole chemical series, subtle modifications to the thioether substituent profoundly alter both physicochemical behavior and biological readout. The 2-fluorobenzylthio moiety present in CAS 852143-31-8 confers a distinct LogP (1.78) and hydrogen-bonding profile relative to the 4-fluoro (CAS 852143-25-0) and 3-fluoro (CAS 852143-24-9) regioisomers, each of which exhibits divergent solubility and permeability characteristics that directly impact assay compatibility and lead-optimization trajectories [1]. Published structure–activity relationship (SAR) campaigns on indole–1,2,4-triazole conjugates demonstrate that even single-atom substitutions on the benzylthio group can shift antimicrobial minimum inhibitory concentration (MIC) values by orders of magnitude [2]. Consequently, generic procurement of “an indole–triazole” without precise specification of the 2-fluorobenzyl regioisomer risks irreproducible biological data, wasted screening resources, and flawed SAR interpretation.

Target Compound
Potential Substitute
Risk Context
2-Fluorobenzyl isomer (CAS 852143-31-8)
4-Fluorobenzyl analog (CAS 852143-25-0)
LogP and solubility profile may differ, altering assay compatibility and target engagement interpretation.
2-Fluorobenzylthio hybrid
Non-halogenated benzylthio analogs
Class-level evidence indicates halogenation contributes to antimicrobial and enzyme inhibition potency; unsubstituted analogs may exhibit reduced screening responses.

Quantitative Differentiation Evidence for 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole (852143-31-8) vs. Closest Analogs


LogP 1.78 and Solubility 8.70 mg/L: A Balanced ADME Profile Distinct from Other Fluoro-Regioisomers

The target compound displays a calculated LogP of 1.78 and aqueous solubility of 8.70 mg/L (at 25 °C), with zero hydrogen-bond donors and seven acceptors [1]. In contrast, the 4-fluorobenzyl regioisomer (CAS 852143-25-0) is predicted to have a higher LogP (~2.2–2.5 based on fragment-based calculation methods) owing to the altered dipole moment of the para-fluoro substituent, which reduces aqueous solubility below the 8.70 mg/L baseline [2]. The 2-fluoro orientation thus provides an intermediate lipophilicity that better satisfies Lipinski's Rule of Five criteria for oral bioavailability while maintaining sufficient aqueous solubility for in vitro assay formatting.

Lipophilicity & Solubility
Cross-study comparable
LogP 1.78 | Solubility 8.70 mg/L
vs. ~2.2–2.5 (4-F analog)
Supports balanced permeability-solubility for assay formatting
In silico prediction; confirm experimentally
Physicochemical profiling ADME Lead optimization

Antifungal Potency Class-Level Evidence: Indole-1,2,4-Triazole Conjugates Achieve MIC of 2 µg/mL Against Candida albicans

In a systematic antimicrobial evaluation of 21 indole-1,2,4-triazole conjugates (compounds 6a–u), the most potent congener (6f) exhibited an MIC of 2 µg/mL against Candida albicans, while the majority of the series showed MIC values as low as 2 µg/mL against Candida tropicalis [1]. This class-level antifungal potency provides a performance benchmark for the target compound, whose 2-fluorobenzylthio substituent is predicted—based on the reported SAR trend that halogenated benzylthio groups enhance antifungal activity relative to unsubstituted benzyl analogs—to achieve MIC values within the same low µg/mL range.

Antifungal MIC (Class-Level)
Class-level inference
Series MIC 2 µg/mL against C. albicans
Reported class-level antifungal screening context
Target compound MIC not yet determined
Antifungal Candida albicans MIC determination

α-Glucosidase Inhibition: Indole-1,2,4-Triazole Hybrids as Antidiabetic Lead Scaffolds

A panel of eleven indole-1,2,4-triazole bis-heterocyclic compounds (5a–5k) was evaluated for α-amylase and α-glucosidase inhibition [1]. Compounds 5e and 5j demonstrated strong α-glucosidase inhibition, with in silico docking confirming favorable accommodation within the enzyme active site [1]. The target compound incorporates the identical indole–triazole pharmacophore and the 2-fluorobenzylthio group, which is anticipated to engage an additional halogen-bond interaction with the catalytic pocket—a feature absent in the non-halogenated analogs that showed only low-to-moderate inhibition [1].

α-Glucosidase Inhibition
Class-level inference
Halogenated congeners show strong inhibition
Supports α-glucosidase enzyme inhibition research
Target compound IC₅₀ awaits experimental determination
α-Glucosidase inhibition Antidiabetic Molecular docking

Regioisomeric Fluorine Positioning: 2-Fluorobenzyl vs. 3-Fluorobenzyl and 4-Fluorobenzyl Analogs—Divergent Target Engagement Potential

A fluorine-walk analysis across the 2-fluoro (CAS 852143-31-8), 3-fluoro (CAS 852143-24-9), and 4-fluoro (CAS 852143-25-0) benzylthio regioisomers reveals that the ortho-fluorine substitution in the target compound introduces a unique steric and electronic microenvironment. The 2-fluoro group creates an intramolecular dipole that is absent in the 3- and 4-fluoro isomers, potentially altering the conformational preference of the benzylthio side chain and the accessibility of the triazole N2 and N4 atoms for hydrogen-bonding interactions with biological targets [1]. Published SAR on related 1,2,4-triazole antifungals demonstrates that 2-fluorobenzyl derivatives can exhibit 4- to 8-fold differences in MIC relative to their 4-fluoro counterparts depending on the target organism [2].

Fluorine Regioisomer Effect
Class-level inference
Literature 4–8× potency difference ortho vs. para in triazoles
Ortho-fluorine may alter target engagement vs. meta/para isomers
Comparative SAR across triazole series
Regioisomer differentiation Fluorine walk Target engagement

Zero Hydrogen-Bond Donors and Seven Acceptors: A Pharmacokinetic Advantage for CNS and Intracellular Target Programs

The target compound possesses zero hydrogen-bond donors (HBD = 0) and seven hydrogen-bond acceptors (HBA = 7) [1], yielding an HBD/HBA profile that is exceptionally favorable for passive membrane permeability. By comparison, indole-1,2,4-triazole conjugates bearing free NH groups or hydroxyl substituents (e.g., compound 3d in the series reported by Altıntop et al.) exhibit HBD ≥1, which increases polarity and reduces blood–brain barrier penetration potential [2]. The absence of hydrogen-bond donors in CAS 852143-31-8 predicts superior permeability across lipid bilayers, making it a preferred scaffold for intracellular target engagement and CNS-oriented screening cascades.

HBD/HBA Profile
Cross-study comparable
HBD = 0; HBA = 7
vs. HBD ≥1 in analogs
Zero HBD may support higher passive permeability
Predicted permeability advantage; Craik model
Hydrogen bonding CNS permeability Intracellular targets

Optimal Procurement and Deployment Scenarios for 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole (852143-31-8)


Antifungal Lead Optimization: MIC Confirmation and SAR Expansion Against Candida Species

Procure this compound as a core scaffold for confirming the class-level antifungal MIC of ≤2 µg/mL against Candida albicans and Candida tropicalis, as established by Al-Wabli et al. (2021) for indole-1,2,4-triazole conjugates [1]. Use the 2-fluorobenzyl variant to probe whether the ortho-fluorine substitution further improves potency relative to the published 4-substituted analogs, and expand the SAR around the thioether linkage to generate a patentable antifungal series.

Type 2 Diabetes Mellitus Drug Discovery: α-Glucosidase Inhibition Screening

Deploy this compound in an α-glucosidase inhibition assay as a follow-up to the Gani et al. (2020) study, which demonstrated that indole-1,2,4-triazole hybrids exhibit strong enzyme inhibition [2]. The 2-fluorobenzylthio substituent is predicted to engage in halogen-bonding interactions within the catalytic pocket, offering a differentiated binding mode from the dimethoxy- and naphthol-substituted lead compounds 5e and 5j previously reported.

CNS-Penetrant Probe Development: Leveraging the HBD = 0 Profile for Blood–Brain Barrier Permeability

Utilize this compound as a starting point for CNS-targeted probe discovery, capitalizing on its zero hydrogen-bond donor count (HBD = 0) and moderate LogP (1.78) [3]. These properties predict favorable passive blood–brain barrier penetration, positioning the scaffold for programs targeting neurological indications where indole-based pharmacophores (e.g., serotonin receptor modulation) are therapeutically validated.

Fluorine-Walk SAR Reference Standard for Regioisomeric Selectivity Studies

Acquire this compound alongside its 3-fluoro (CAS 852143-24-9) and 4-fluoro (CAS 852143-25-0) regioisomers to conduct a systematic fluorine-walk study. This approach enables quantitative determination of the ortho-fluorine effect on target binding affinity, metabolic stability, and cytotoxicity—data that are critical for establishing composition-of-matter patent claims that specifically cover the 2-fluorobenzyl regioisomer [3].

Application
Selection Property
Validation Focus
Antifungal Screening Studies
2-Fluorobenzylthio regioisomer identity
MIC confirmation against Candida species
α-Glucosidase Inhibition Research
Halogen-bonding potential of 2-F substituent
Enzyme inhibition assay and docking context
CNS Permeability Research
HBD = 0 physicochemical profile
Blood-brain barrier permeability prediction review
Regioisomer Differentiation Studies
Ortho-fluoro regioisomer identity
Target binding and metabolic stability comparison
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